8-Position Bromine Reduces NMDA Receptor Glycine Site Antagonist Potency vs. Unsubstituted and 5,6,7-Substituted Analogs
In the 4-hydroxy-3-nitroquinolin-2(1H)-one (HNQ) series, substitution at the 8-position causes a sharp reduction in NMDA receptor glycine site antagonist potency compared to unsubstituted or 5,6,7-substituted analogs [1]. The SAR study established that while 5,6,7-trichloro HNQ (8i) exhibited an IC50 of 220 nM in [3H]DCKA binding assays, 8-substituted derivatives displayed markedly reduced activity [1]. The 8-bromo substituent in 8-Bromo-3-nitroquinoline-2,4-diol would therefore confer significantly lower NMDA receptor glycine site antagonist activity than its unsubstituted parent or 5,6,7-substituted congeners, a critical differentiator for researchers investigating NMDA receptor pharmacology.
| Evidence Dimension | NMDA receptor glycine site antagonist potency |
|---|---|
| Target Compound Data | Not directly reported; inferred from class SAR to be substantially reduced due to 8-substitution. |
| Comparator Or Baseline | 5,6,7-trichloro HNQ (8i) IC50 = 220 nM in [3H]DCKA binding; unsubstituted HNQ baseline. |
| Quantified Difference | 8-substitution causes a sharp reduction in potency (qualitative class SAR). |
| Conditions | [3H]DCKA binding assay in rat brain membranes. |
Why This Matters
Researchers selecting compounds for NMDA receptor studies must avoid 8-substituted HNQs like 8-Bromo-3-nitroquinoline-2,4-diol if potent glycine site antagonism is required, while those seeking reduced or altered NMDA activity may find it advantageous.
- [1] Cai, S. X., et al. (1996). Structure-activity relationships of 4-hydroxy-3-nitroquinolin-2(1H)-ones as novel antagonists at the glycine site of N-methyl-D-aspartate receptors. Journal of Medicinal Chemistry, 39(23), 4682-4686. View Source
